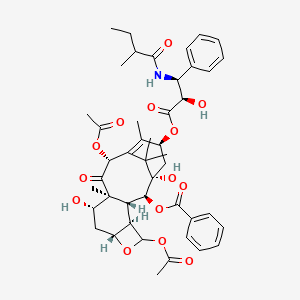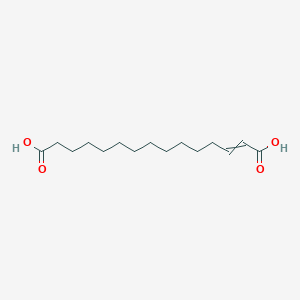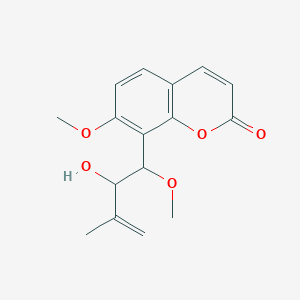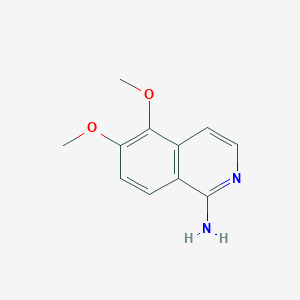
Tert-butyl 4-amino-2,6-dichloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-2,6-dichloronicotinate is a chemical compound with the molecular formula C10H12Cl2N2O2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, two chlorine atoms at positions 2 and 6, and an amino group at position 4 on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 4-amino-2,6-dichloronicotinate can be synthesized through a multi-step process starting from 4-amino-2,6-dichloropyridine. One common method involves the reaction of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate in the presence of a base to form the tert-butyl ester . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 4-amino-2,6-dichloronicotinaldehyde.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and manganese dioxide (MnO2) for oxidation . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various substituted pyridines and aldehydes, which can be further utilized in organic synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Tert-butyl 4-amino-2,6-dichloronicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(aminomethyl)-2-pyridinylcarbamate dihydrochloride
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate
Uniqueness
Tert-butyl 4-amino-2,6-dichloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1211517-70-2 |
|---|---|
Fórmula molecular |
C10H12Cl2N2O2 |
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(13)4-6(11)14-8(7)12/h4H,1-3H3,(H2,13,14) |
Clave InChI |
FQBUGUYSADBAAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(N=C(C=C1N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)




